(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex reactions that aim to introduce functional groups to the bicyclic framework. Techniques such as the Mannich reaction have been utilized for the aminomethylation of precursors to yield functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives, indicating a method that might be relevant to synthesizing variants of the compound (Dotsenko et al., 2007).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives has been extensively studied, revealing important insights into their conformation and structural features. For example, studies on the forced twin-chair conformation in certain 7-azabicyclo[3.3.1]nonanes highlight the impact of substituents on the molecular conformation, which could influence the reactivity and interaction of the molecule (Sakthivel & Jeyaraman, 2010).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives includes a variety of transformations. For instance, the GaCl3-mediated cascade [2 + 4]-cycloaddition/[4 + 2]-annulation of donor-acceptor cyclopropanes with conjugated dienes has been employed for the construction of benzobicyclo[3.3.1]nonane skeletons, showcasing the potential for complex cycloaddition reactions (Belaya et al., 2021).
Physical Properties Analysis
Investigations into the physical properties of diazabicyclo[3.2.2]nonane derivatives are crucial for understanding their behavior in various conditions. The study of molecular conformations, including the boat-chair conformation of certain bicyclo[3,3,1]nonanes, provides valuable information on the stability and spatial arrangement of these molecules, which directly affects their physical properties (Cradwick & Sim, 1971).
Chemical Properties Analysis
The chemical properties of diazabicyclo[3.2.2]nonane derivatives, such as reactivity towards different reagents, are influenced by their molecular structure and conformation. For example, the presence of specific functional groups can enable selective reactions, as demonstrated by the synthesis and receptor binding studies on 6,8-diazabicyclo[3.2.2]nonanes, which highlight the impact of conformational constraints on receptor affinity and selectivity (Weigl et al., 2002).
properties
IUPAC Name |
1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(cyclopropylmethylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-19(14-25-13-15-6-7-15)22-11-16-8-9-18(22)12-21(10-16)20(24)17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVGHOZPUJHAK-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSCC(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CSCC3CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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